5-Bromo-2-propylaminopyridine
Description
Properties
IUPAC Name |
5-bromo-N-propylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEGJHDCEBPELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651916 | |
| Record name | 5-Bromo-N-propylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100379-02-0 | |
| Record name | 5-Bromo-N-propylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-2-propylaminopyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiproliferative, antimicrobial, and antiviral properties, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a propylamino group at the 2-position. The synthesis typically involves straightforward amination reactions, where 5-bromo-2-chloropyridine is reacted with propylamine under appropriate conditions to yield the desired compound.
Antiproliferative Activity
Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in human cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 (glioblastoma) | 1.8 |
| HCT-116 (colorectal carcinoma) | 3.2 |
| NCI-H460 (lung carcinoma) | 2.5 |
| HL-60 (acute myeloid leukemia) | 4.0 |
The mechanism of action appears to involve induction of cell cycle arrest, particularly in the G2/M phase, suggesting a targeted approach to disrupt cancer cell proliferation .
Antimicrobial Activity
This compound has demonstrated moderate antimicrobial activity against a range of bacterial strains. The following table summarizes its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
These findings suggest that while the compound may not be the most potent antimicrobial agent, it possesses sufficient activity to warrant further investigation into its potential applications in treating infections .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly in the context of respiratory viruses. Preliminary studies indicate that derivatives exhibit varying degrees of antiviral activity against viruses such as Influenza A and respiratory syncytial virus (RSV):
| Virus | EC50 (µM) |
|---|---|
| Influenza A/H1N1 | 39.5 |
| Respiratory Syncytial Virus | 31.3 |
The mechanism appears to involve interference with viral replication processes, although further studies are needed to elucidate the exact pathways involved .
Case Studies and Research Findings
Recent literature highlights several case studies focusing on the biological activity of compounds related to this compound:
- Antiproliferative Effects : A study evaluated a series of brominated pyridine derivatives, including those similar to this compound, revealing strong antiproliferative effects against multiple cancer types with IC50 values ranging from sub-micromolar to low micromolar concentrations .
- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties of various pyridine derivatives, noting that structural modifications significantly influenced their effectiveness against both Gram-positive and Gram-negative bacteria .
- Virucidal Activity : A focused investigation into antiviral properties showed that certain derivatives could inhibit viral replication in vitro, suggesting potential therapeutic applications in viral infections .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 5-position undergoes substitution reactions with nucleophiles under catalytic or thermal conditions.
Mechanistic Insight :
- Bromine’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack.
- The propylamino group at the 2-position directs substitution to the 5-position via resonance stabilization of intermediates.
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds.
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Catalyst | Amine | Product | Yield | Conditions | Ref. |
|---|---|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Morpholine | 5-Morpholino-2-propylaminopyridine | 75% | Tolerant of secondary amines |
Key Limitations :
- The propylamino group may coordinate with palladium, requiring ligand optimization (e.g., Xantphos) to prevent catalyst poisoning.
Functionalization of the Propylamino Group
The propylamino moiety undergoes alkylation, acylation, and oxidation.
Applications :
- Acylated derivatives serve as intermediates for further functionalization (e.g., hydrolysis to carboxylic acids).
Diazotization and Sandmeyer Reactions
The amino group at the 2-position can be diazotized and transformed into other functionalities.
| Reaction | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Diazotization | NaNO₂, HBr, 0°C | 5-Bromo-2-propylaminopyridine diazonium salt | - | Intermediate for cyanation |
| Sandmeyer Cyanation | CuCN, NH₄Cl | This compound-2-carbonitrile | 60% | Requires anhydrous conditions |
Challenges :
- Diazonium intermediates are thermally unstable; reactions must be conducted below 5°C.
Halogen Exchange Reactions
Bromine can be replaced by other halogens under specific conditions.
Photocatalytic Reactions
Emerging methods leverage visible-light catalysis for C–H functionalization.
| Catalyst | Reaction | Product | Yield | Ref. |
|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | C–H Arylation with aryl diazonium salts | 2-Propylamino-5-arylpyridine | 70% | Mild conditions (rt, 12 hr) |
Comparison with Similar Compounds
Substituent Position and Halogen Variations
The position of substituents and halogen type significantly affect physicochemical and biological properties. Key comparisons include:
| Compound Name | Substituents | Molecular Weight | CAS Number | Key Differences |
|---|---|---|---|---|
| 5-Bromo-2-propylaminopyridine | Br (5), NH-C3H7 (2) | 215.09 | 100379-02-0 | Baseline compound for comparison. |
| 2-Bromo-5-(2-fluoro-2-propyl)pyridine | Br (2), F-C3H5 (5) | 217.03 | N/A | Fluorinated propyl group alters electronic properties and synthetic versatility. |
| 2-Amino-5-bromopyridine | Br (5), NH2 (2) | 173.01 | 890092-29-2 | Lacks propyl chain; simpler structure reduces steric hindrance. |
| 5-Bromo-N,6-dimethylpyridin-3-amine | Br (5), CH3 (6), NHCH3 (3) | 215.09 | N/A | Methyl groups at positions 3 and 6 modify steric and electronic profiles. |
Key Findings :
- The propylamine group in this compound enhances nucleophilicity compared to simpler amines like 2-Amino-5-bromopyridine, enabling diverse coupling reactions .
- Fluorinated analogs (e.g., 2-Bromo-5-(2-fluoro-2-propyl)pyridine) exhibit distinct electronic effects, making them more reactive in cross-coupling reactions .
Halogen vs. Methyl/Functional Group Substitutions
Replacement of bromine or amine groups with methyl or other functionalities alters bioactivity:
| Compound Name | Substituents | Biological Activity | Similarity Index |
|---|---|---|---|
| This compound | Br (5), NH-C3H7 (2) | Antimicrobial (hypothesized) | N/A |
| 5-Bromo-2-methylpyridin-3-amine | Br (5), CH3 (2), NH2 (3) | Anticancer (reported) | 0.87 |
| 5-Bromo-N,N-dimethylpyridin-2-amine | Br (5), N(CH3)2 (2) | CNS activity (exploratory) | 0.85 |
| 5-Bromo-2-hydrazinylpyridine | Br (5), NH-NH2 (2) | Chelation properties | 0.75 |
Key Findings :
- Methyl or dimethylamine substitutions (e.g., 5-Bromo-2-methylpyridin-3-amine) improve metabolic stability but reduce nucleophilic reactivity .
- Hydrazine derivatives (e.g., 5-Bromo-2-hydrazinylpyridine) show unique chelation capabilities, diverging from the parent compound’s applications .
Key Findings :
- Chlorine or trifluoromethyl substitutions (e.g., 3-Bromo-5-(trifluoromethyl)pyridin-2-amine) enhance herbicidal activity due to increased lipophilicity .
- Hydroxymethyl derivatives (e.g., (5-Bromo-2-(difluoromethyl)pyridin-4-yl)methanol) are prioritized in fluorinated drug synthesis .
Research Implications and Uniqueness
This compound’s uniqueness arises from its balanced electronic and steric profile:
- Reactivity : The bromine atom facilitates Suzuki-Miyaura couplings, while the propylamine group enables nucleophilic substitutions, making it a versatile synthon .
- Comparison with Non-Pyridine Analogs: Unlike non-aromatic bromoamines (e.g., 3-Bromopropylamine hydrobromide), its aromaticity enhances stability in acidic conditions .
Preparation Methods
Reaction Mechanism and Regioselectivity
The amino group at the 2-position activates the pyridine ring toward electrophilic substitution. However, bromination typically occurs at the para (4-position) or ortho (3-position) relative to the amino group due to its strong electron-donating nature. Achieving 5-bromo substitution requires careful modulation:
-
Protection of the amino group : Temporarily converting the amine to a less activating group (e.g., acetyl or tosyl) may redirect bromination to the 5-position.
-
Directed ortho-metalation : Using lithium diisopropylamide (LDA) to deprotonate the 3-position, followed by bromination, could yield 5-bromo product after rearomatization.
Experimental Considerations
-
Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.
-
Conditions : Low temperatures (0–5°C) to minimize polybromination.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 8h | 85% | 95% |
| Bromination | Br₂ (1.1 eq), HBr/AcOH, 0–5°C, 2h | 72% | 90% |
| Amination | Propylamine, DMF, 120°C, 24h | 65% | 88% |
Advantages : Avoids regioselectivity issues; higher yields in halogenation steps.
Limitations : Requires handling toxic POCl₃ and high-pressure amination.
Hofmann Degradation Route
Pathway Overview
Adapted from CN101514184A, this method avoids positional isomers:
-
Esterification : 6-Methyl-3-pyridinecarboxylic acid → ethyl ester.
-
Ammonolysis : Conversion to carboxamide.
-
Hofmann degradation : Reaction with NaOBr/NaOH to form 3-amino-6-methylpyridine.
-
Bromination : CuBr-catalyzed bromination at the 5-position.
-
Propylamination : Reductive amination or alkylation to introduce the propyl group.
Q & A
Q. What are the typical synthetic routes for preparing 5-Bromo-2-propylaminopyridine?
The synthesis often involves bromination of a pyridine precursor followed by nucleophilic substitution. For example, bromination of 2-aminopyridine derivatives (e.g., 2-amino-3-methylpyridine) with reagents like NBS or Br₂ under controlled conditions yields brominated intermediates. Subsequent substitution of the bromine atom with a propylamine group can be achieved via palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) or direct nucleophilic displacement in polar aprotic solvents (e.g., DMF, THF) .
Key Considerations :
- Monitor reaction progress using TLC or HPLC to avoid over-bromination.
- Optimize temperature (e.g., 0–60°C) to balance reaction rate and selectivity.
Q. How is this compound characterized to confirm its structure and purity?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.3 ppm for pyridine protons) and FT-IR for functional groups (e.g., N-H stretch at ~3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at ~215 Da).
- Elemental Analysis : Confirmation of C, H, N, Br content.
- Physical Properties : Melting point (compare with literature) and refractive index (e.g., ~1.53 for analogous bromopyridines) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for substituting bromine with propylamine in this compound synthesis?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling efficiency.
- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to assess reaction rate and byproduct formation.
- Temperature Control : Lower temperatures (e.g., 40°C) may reduce side reactions like dehalogenation.
- Monitoring : Use GC-MS or in-situ IR to track intermediate formation and adjust conditions dynamically .
Q. How can structural modifications of this compound enhance its utility in metal ion detection?
The bromine atom and amine group make it a potential ligand for metal coordination. Modifications include:
- Introducing Azo Groups : As seen in chromogenic agents like BROMO-PADAP, adding azo (-N=N-) groups improves selectivity for Cd²⁺ or Ni²⁺ detection.
- Adjusting Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase metal-binding affinity, while electron-donating groups (e.g., -OCH₃) modulate solubility .
Q. How to resolve discrepancies in reported physical properties (e.g., melting points) of halogenated pyridine derivatives?
- Reproducibility Checks : Repeat synthesis and purification (e.g., recrystallization from ethanol/water) to verify consistency.
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points.
- Literature Cross-Validation : Compare data from peer-reviewed journals over vendor catalogs, which may lack rigorous validation .
Methodological Tables
Q. Table 1: Comparison of Brominated Pyridine Derivatives and Their Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
